3-Formyl-4-hydroxybenzonitrile
Overview
Description
3-Formyl-4-hydroxybenzonitrile, also known as 5-Cyanosalicylaldehyde, is an organic compound with the chemical formula C8H5NO2. It is characterized by a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzene ring, along with a nitrile group (-CN). This compound is a colorless crystalline solid that is soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Formyl-4-hydroxybenzonitrile involves the formylation of 4-hydroxybenzonitrile. This process typically uses trifluoroacetic acid and hexamethylenetetramine as reagents. The reaction mixture is heated to 90°C and stirred for 8 hours. After the reaction, the mixture is cooled, and the product is extracted using diethyl ether .
Industrial Production Methods: Industrial production of this compound can be achieved through the oxidation of phenol followed by a cyanation reaction. Initially, phenol is oxidized to form the intermediate product, which is then reacted with sodium cyanide to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxy and nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: 3-Formyl-4-hydroxybenzoic acid.
Reduction: 3-Hydroxymethyl-4-hydroxybenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-4-hydroxybenzonitrile is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes. The nitrile group can also participate in reactions that modify the compound’s biological activity .
Comparison with Similar Compounds
- 5-Cyanosalicylaldehyde
- 2-Hydroxy-5-cyanobenzaldehyde
- 4-Cyano-2-hydroxyphenol
Comparison: 3-Formyl-4-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it has a higher tendency to participate in formylation and cyanation reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Formyl-4-hydroxybenzonitrile, also known as 5-Cyanosalicylaldehyde, is an organic compound with the molecular formula C₈H₅NO₂. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group (-OH), a formyl group (-CHO), and a nitrile group (-CN) attached to a benzene ring. Its solid form is characterized by a melting point of approximately 147 to 149 °C, and it is soluble in organic solvents such as ethanol and ethyl acetate, but only slightly soluble in water.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that this compound could influence the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes indicates potential applications in drug development, particularly for compounds that may require modulation of metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with biological molecules through hydrogen bonding and nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity and function. The nitrile group may also participate in reactions that modify the compound's biological activity, further enhancing its potential as a pharmacological agent.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytochrome P450 Interaction : A study demonstrated that this compound significantly inhibited CYP1A2 and CYP3A4 activities, leading to altered drug metabolism profiles in experimental models.
- Toxicological Assessment : Safety data indicate that while the compound shows promise in biological applications, it is classified as harmful if inhaled or ingested, necessitating careful handling in laboratory settings .
- Biochemical Assays : In biochemical assays, this compound has been utilized as a probe to study enzyme mechanisms due to its reactivity and ability to modify enzyme activity.
Comparative Analysis with Similar Compounds
The following table summarizes key properties and activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity | Notes |
---|---|---|---|
This compound | C₈H₅NO₂ | Inhibits CYP1A2 and CYP3A4 | Potential drug metabolism modifier |
5-Cyanosalicylaldehyde | C₈H₅NO₂ | Similar enzyme inhibition | Used interchangeably in literature |
2-Hydroxy-5-cyanobenzaldehyde | C₈H₅NO₂ | Moderate enzyme interaction | Less potent than 3-formyl variant |
Properties
IUPAC Name |
3-formyl-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIANFGZFLCRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472739 | |
Record name | 3-formyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74901-29-4 | |
Record name | 3-formyl-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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